2-Chlorophenyl 3-iodo-4-methoxybenzoate

Description

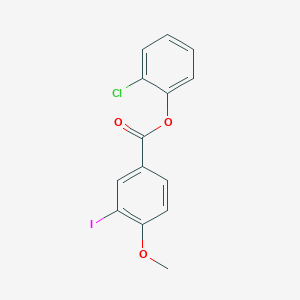

2-Chlorophenyl 3-iodo-4-methoxybenzoate is a halogenated aromatic ester featuring a benzoate core substituted with iodine at position 3, methoxy at position 4, and a 2-chlorophenyl ester group.

Properties

Molecular Formula |

C14H10ClIO3 |

|---|---|

Molecular Weight |

388.58 g/mol |

IUPAC Name |

(2-chlorophenyl) 3-iodo-4-methoxybenzoate |

InChI |

InChI=1S/C14H10ClIO3/c1-18-13-7-6-9(8-11(13)16)14(17)19-12-5-3-2-4-10(12)15/h2-8H,1H3 |

InChI Key |

BCVXOQNTAQFDAZ-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2Cl)I |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2Cl)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Core Structure Variations

Pyridine-Based Analogs

- Example: 3-Ethyl 5-methyl [2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylate] () Key Differences:

- Core structure: Pyridine ring vs. benzoate ester.

- Substituents: Aminoethoxy and methyl/ethyl ester groups vs. iodo and methoxy.

Thienopyridine Derivatives

- Example: Methyl (R)-(-)-α-(2-chlorophenyl)-6,7-dihydro-thieno[3,2-c]pyridine-5(4H)-acetate () Key Differences:

- Core structure: Thienopyridine (heterocyclic) vs. benzoate.

- Functional groups: Acetate ester vs. iodobenzoate.

- Impact : The heterocyclic structure is critical in pharmaceuticals (e.g., clopidogrel intermediates), suggesting divergent biological activity compared to the purely aromatic target compound.

Halogenated Benzoate Esters

Sulfonylurea Herbicides

- Examples : Metsulfuron methyl ester ()

- Key Differences :

- Substituents: Sulfonylurea and triazine groups vs. iodine and methoxy.

- Impact : Sulfonylurea moieties confer herbicidal activity by inhibiting acetolactate synthase, a mode absent in the target compound due to its lack of this functional group.

Multi-Halogenated Benzoates

- Example : 3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate ()

- Key Differences :

- Substituents: Dual chlorobenzoate groups vs. single iodo-methoxy substitution.

- Impact : Increased steric hindrance and lipophilicity may enhance stability but reduce solubility in aqueous media compared to the target compound.

Non-Ester Chlorophenyl Compounds

Ketone Derivatives

- Example: 1-(2-Chlorophenyl)ethanone (o-Chloroacetophenone) () Key Differences:

- Functional group: Ketone vs. ester.

- Impact : Ketones undergo nucleophilic addition reactions, whereas esters are prone to hydrolysis, leading to divergent reactivity profiles.

Amino-Substituted Analogs

- Example: Methyl 3-(2-amino-4-chlorophenoxy)benzoate () Key Differences:

- Substituents: Amino-phenoxy group vs. iodo-methoxy.

Data Table: Comparative Analysis of Key Compounds

*Calculated based on molecular formulas from evidence.

†Estimated using standard atomic weights.

Research Findings and Trends

- Halogen Influence : Iodine in the target compound may enhance radiative stability compared to chlorine-only analogs, relevant in materials science (e.g., liquid crystals) .

- Methoxy vs. Amino Groups: Methoxy substituents (target compound) provide electron-donating effects, whereas amino groups () increase reactivity toward electrophiles .

- Synthetic Challenges : Steric hindrance from iodine in the target compound may complicate esterification reactions compared to smaller halogens like chlorine .

Notes

- Limitations : Direct data on the target compound’s applications or experimental properties are absent in the evidence; comparisons rely on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.